6-Benzyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-Benzyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Scientific Research Applications
6-Benzyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has shown promising results as an anticancer agent, with studies indicating that it can induce apoptosis in cancer cells. It has also been studied for its potential use as an antimicrobial agent, with studies showing that it can inhibit the growth of various bacterial strains. Additionally, this compound has shown potential as an antifungal agent, with studies indicating that it can inhibit the growth of various fungal strains.
Mechanism of Action
The mechanism of action of 6-Benzyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that this compound can inhibit the growth of bacterial and fungal strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory effects, with studies indicating that it can reduce the levels of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant effects, with studies indicating that it can scavenge free radicals and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Benzyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in laboratory experiments is its potential as a multifunctional compound. This compound has shown promising results as an anticancer, antimicrobial, and antifungal agent, making it a versatile compound for various applications. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, and further research is needed to determine its safe dosage.
Future Directions
There are various future directions for research on 6-Benzyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to further investigate its mechanism of action, particularly in cancer cells. Additionally, further research is needed to determine its potential as an antimicrobial and antifungal agent, and to investigate its toxicity and safe dosage. Furthermore, studies could explore the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Overall, the potential applications of this compound are vast, and further research is needed to fully understand its properties and potential.
Synthesis Methods
The synthesis of 6-Benzyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using different methods. One of the most commonly used methods involves the reaction of 4-methylbenzenesulfonyl hydrazide and 6-benzyl-1,2,4-triazole-3-thiol in the presence of a catalyst such as triethylamine. The reaction mixture is then heated to a high temperature, and the resulting product is purified using column chromatography.
Properties
Molecular Formula |
C17H14N4S |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-benzyl-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H14N4S/c1-12-7-9-14(10-8-12)16-18-19-17-21(16)20-15(22-17)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
PKURUMZGHRJOJT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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